molecular formula C26H23N3OS2 B2671940 N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-48-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2671940
CAS No.: 851412-48-1
M. Wt: 457.61
InChI Key: FOCVOAKJPLNAOP-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole ring, an indole ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the benzo[d]thiazole ring: Starting from 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Indole synthesis: Using Fischer indole synthesis starting from phenylhydrazine and a ketone.

    Thioacetamide linkage: Coupling the benzo[d]thiazole and indole derivatives through a thioacetamide linkage using reagents like thioacetic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for creating novel polymers or materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylbenzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the 2-methylbenzyl group.

    N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the 6-methyl group on the benzo[d]thiazole ring.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of both the 6-methylbenzo[d]thiazole and 2-methylbenzyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS2/c1-17-11-12-21-23(13-17)32-26(27-21)28-25(30)16-31-24-15-29(22-10-6-5-9-20(22)24)14-19-8-4-3-7-18(19)2/h3-13,15H,14,16H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCVOAKJPLNAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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